

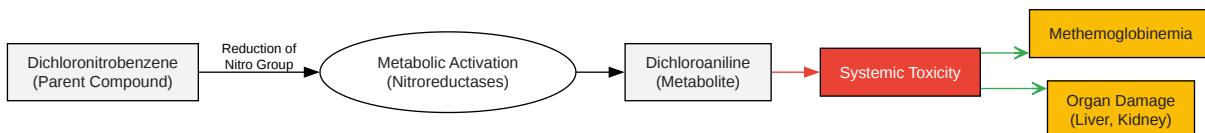
A Comparative Guide to the Toxicity of Dichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dichloronitrobenzene*

Cat. No.: *B165493*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative toxicity of dichloronitrobenzene (DCNB) isomers, supported by experimental data from peer-reviewed studies and regulatory assessments. Dichloronitrobenzenes are a group of six structural isomers used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and pigments.^[1] Understanding their differential toxicity is crucial for risk assessment, safe handling, and the development of safer alternatives.

Mechanisms of Toxicity: Metabolic Activation

The toxicity of dichloronitrobenzene isomers is closely linked to their metabolism. A primary pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding dichloroaniline metabolite.^{[2][3][4]} This biotransformation is a critical activation step, as the resulting dichloroanilines are implicated in the observed hematotoxicity and other systemic effects. A key toxic outcome is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.^[3]

[Click to download full resolution via product page](#)

Caption: General metabolic activation pathway for dichloronitrobenzene toxicity.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for the dichloronitrobenzene isomers. The data is primarily derived from studies in rodents, which are standard models for toxicological assessment.

Table 1: Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD₅₀), the dose required to kill 50% of a test population. Lower LD₅₀ values indicate higher acute toxicity.

Isomer	CAS No.	Oral LD ₅₀ (mg/kg bw)	Dermal LD ₅₀ (mg/kg bw)
2,3-DCNB	3209-22-1	381 (male rat), 512 (female rat)	Data not available
2,4-DCNB	611-06-3	387 - 990 (rat)[4][5]	921 (rat)[4][5]
2,5-DCNB	89-61-2	800 (guinea pig), 1000 - 2503 (rat)[3]	>2000 (rat)[3]
2,6-DCNB	601-88-7	Harmful if swallowed	Toxic in contact with skin
3,4-DCNB	99-54-7	1600 - 3200 (rat)[6]	Data not available
3,5-DCNB	618-62-2	Harmful if swallowed*	Data not available
Specific LD ₅₀ values not cited in the reviewed sources, but classified as toxic.			

Table 2: Repeated Dose & Reproductive Toxicity

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically significant adverse effects are observed. It is a key metric from repeated-dose studies.

Isomer	CAS No.	NOAEL (mg/kg/day)	Study Details
2,3-DCNB	3209-22-1	5 (Repeated Dose)	Data from repeated dose toxicity assessment.
100 (Reproductive)		Data from reproductive toxicity assessment.	
2,4-DCNB	611-06-3	<8 (Systemic Toxicity)	Combined repeated dose and reproductive/developmental toxicity test (OECD TG 422). [5]
40 (Reproductive)		OECD TG 422 study in rats. [5]	
2,5-DCNB	89-61-2	LOAEL of 93 (Hepatotoxicity)	13-week feeding study in male rats. [3]

NOAEL/LOAEL data for 2,6-, 3,4-, and 3,5-DCNB were not available in the reviewed sources.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material. Carcinogenicity is the potential to cause cancer.

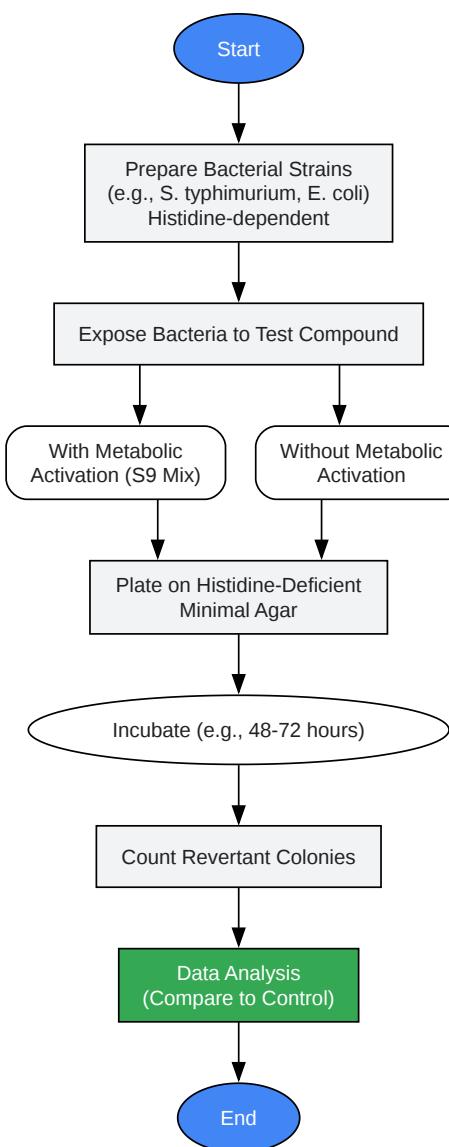
Table 3: Genotoxicity and Carcinogenicity Summary

Isomer	Ames Test (Bacterial Mutation)	Chromosomal Aberration (in vitro)	IARC Carcinogenicity Classification
2,3-DCNB	Data not available	Positive (with and without metabolic activation)	Not Classified
2,4-DCNB	Positive ^[5]	Negative ^[5]	Group 2B: Possibly carcinogenic to humans ^{[4][7]}
2,5-DCNB	Mixed results (some positive) ^[3]	Positive ^[3]	Group 2B: Possibly carcinogenic to humans ^{[3][7]}
2,6-DCNB	Suspected of causing genetic defects	Data not available	May cause cancer
3,4-DCNB	Data not available	Data not available	Not Classified
3,5-DCNB	Data not available	Data not available	Not Classified
Classification based on safety data sheets; specific study results not detailed.			

Experimental Protocols

The toxicity data presented are primarily derived from standardized testing guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD TG 401)


This test provides information on health hazards from a single oral exposure.^[8]

- Animal Selection: Typically, young adult rodents (e.g., rats) of a single sex are used.^[8]

- Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[8]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
- Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[8]
- Endpoint: The LD₅₀ value is calculated statistically from the dose-response data.[8]

Bacterial Reverse Mutation Test / Ames Test (Based on OECD TG 471)

This in vitro assay is widely used to detect a compound's potential to cause gene mutations.[9]
[10]

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

- Strain Selection: Amino acid-requiring strains of bacteria (e.g., *Salmonella typhimurium* or *Escherichia coli*) with known mutations are used.[11]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9]
- Exposure: Bacteria are exposed to various concentrations of the test substance.[10]

- Plating & Incubation: The treated bacteria are plated on a minimal medium lacking the required amino acid.[10]
- Scoring: Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies. These "revertant" colonies are counted. A significant, dose-related increase in revertant colonies compared to the control indicates a positive (mutagenic) result. [9]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD TG 473)

This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[12]

- Cell Culture: Established mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.[13]
- Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).[14]
- Metaphase Arrest: After exposure, cells are treated with a substance (e.g., colcemid) that arrests them in the metaphase stage of cell division, when chromosomes are condensed and visible.[14]
- Microscopic Analysis: Cells are harvested, stained, and analyzed microscopically to identify and quantify structural chromosome aberrations (e.g., breaks, gaps, rearrangements).[12]
- Evaluation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. IARC Classifies Some Nitrobenzenes, Other Industrial Chemicals [publications.aiha.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 11. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 12. nucro-technics.com [nucro-technics.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [A Comparative Guide to the Toxicity of Dichloronitrobenzene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165493#relative-toxicity-assessment-of-dichloronitrobenzene-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com